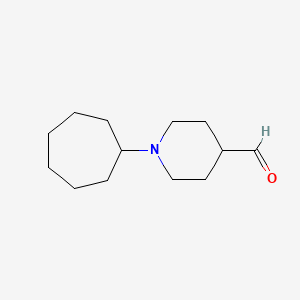![molecular formula C16H17ClN2O3 B2855993 methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate CAS No. 1797019-99-8](/img/structure/B2855993.png)
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate, also known as Ro-31-8220, is a chemical compound that belongs to the class of isoquinolines. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. Ro-31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
Wirkmechanismus
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of cellular signaling pathways that are regulated by PKC. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to inhibit the activity of all PKC isoforms, including conventional, novel, and atypical isoforms.
Biochemical and Physiological Effects
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to have a wide range of biochemical and physiological effects. Inhibition of PKC by methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to lead to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. It has been widely used in vitro and in vivo studies to investigate the effects of PKC inhibition on cellular signaling pathways. However, methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has some limitations, including its potential off-target effects and the need for careful dose titration to avoid toxicity.
Zukünftige Richtungen
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research, and its potential applications are still being explored. Some future directions for research on methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate include:
1. Investigating the role of PKC in cancer and developing PKC inhibitors as potential anticancer agents.
2. Studying the effects of PKC inhibition on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploring the potential therapeutic applications of PKC inhibitors in cardiovascular disease and inflammation.
4. Developing more selective and potent PKC inhibitors with fewer off-target effects.
Conclusion
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent inhibitor of PKC that has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological conditions. It has a wide range of biochemical and physiological effects and has potential applications in cancer, neurodegenerative disorders, cardiovascular disease, and inflammation. Further research is needed to explore the full potential of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate and to develop more selective and potent PKC inhibitors.
Synthesemethoden
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate can be synthesized using a multi-step process involving the reaction of 1-chloroisoquinoline-3-carboxylic acid with N-methylformamide, followed by the reaction with methyl 4-bromobutanoate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been used to investigate the role of PKC in cancer, cardiovascular disease, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 4-[(1-chloroisoquinoline-3-carbonyl)-methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19(9-5-8-14(20)22-2)16(21)13-10-11-6-3-4-7-12(11)15(17)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAKTLVEAEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

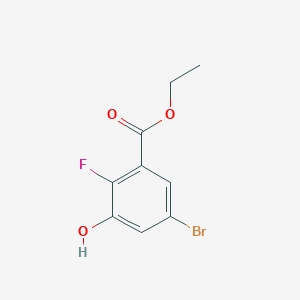
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)
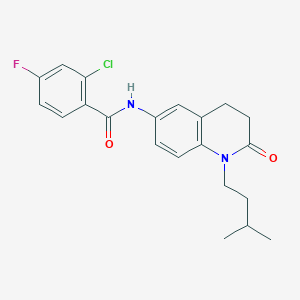
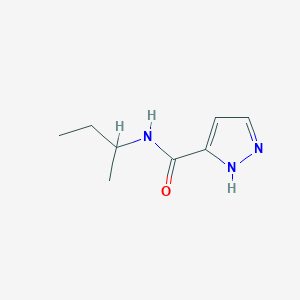
![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)
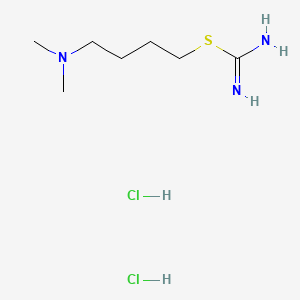
![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
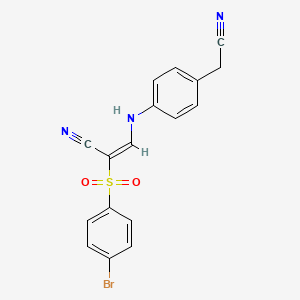
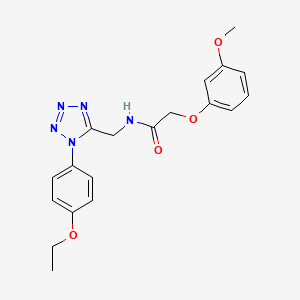
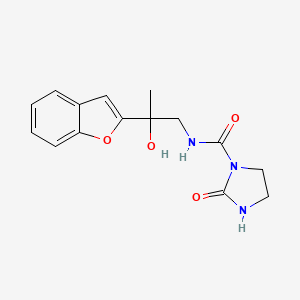
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
